1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine
Overview
Description
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine is a complex organic compound characterized by the presence of a nitroimidazole ring fused with a thiazole ring, and a pyrrolidine moiety
Scientific Research Applications
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It may be used in the development of new materials with specific properties.
Future Directions
The future directions for research on “5-Nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “5-Nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole” and similar compounds could be promising candidates for future drug discovery efforts.
Mechanism of Action
Target of Action
These include various enzymes and receptors involved in processes such as inflammation, microbial infection, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, including those involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of thiourea with alkyl propiolates, aldehydes, and isocyanides to form the imidazo[2,1-b][1,3]thiazole core . The pyrrolidine moiety is then introduced through subsequent reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine can be compared with other nitroimidazole derivatives, such as:
Metronidazole: A well-known antimicrobial agent.
Tinidazole: Another antimicrobial compound with a similar mechanism of action.
Properties
IUPAC Name |
5-nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-13(15)8-7(11-3-1-2-4-11)10-9-12(8)5-6-16-9/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKIZWJKWOCICP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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